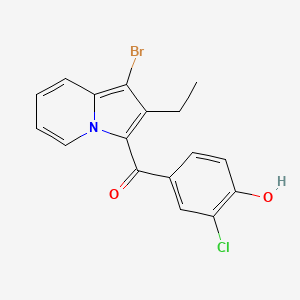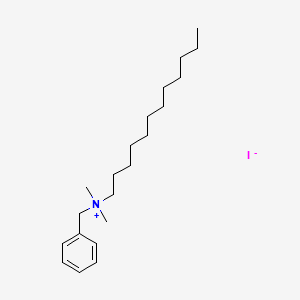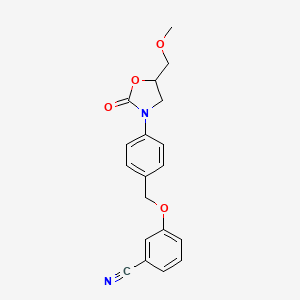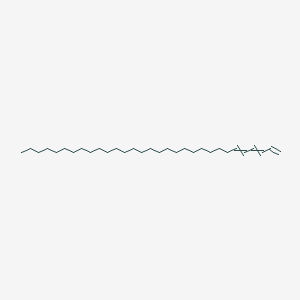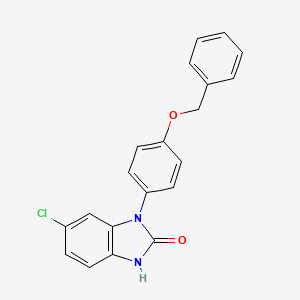![molecular formula C18H12Cl2S2 B14446418 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene CAS No. 75354-78-8](/img/structure/B14446418.png)
1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene is an organic compound featuring a benzene ring substituted with a chloro group and a complex sulfanyl-alkynyl chain. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Kumada cross-coupling reaction, where a chlorobenzene derivative reacts with a Grignard reagent to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) at room temperature.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products:
Phenol derivatives: from nucleophilic substitution.
Sulfoxides or sulfones: from oxidation.
Alkenes or alkanes: from reduction.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl and alkyne groups can undergo oxidation and reduction reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of the sulfanyl-alkynyl chain.
1-Chloro-4-(chlorophenylmethyl)benzene: Contains a chlorophenylmethyl group instead of the sulfanyl-alkynyl chain.
1,1’-Sulfonylbis[4-chloro]benzene: Features a sulfonyl linkage between two chlorobenzene rings.
Uniqueness: 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene is unique due to its complex sulfanyl-alkynyl chain, which imparts distinct chemical reactivity and potential biological activities compared to simpler benzene derivatives.
Eigenschaften
CAS-Nummer |
75354-78-8 |
|---|---|
Molekularformel |
C18H12Cl2S2 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
1-chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene |
InChI |
InChI=1S/C18H12Cl2S2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,13-14H2 |
InChI-Schlüssel |
HSTXTUBZDDORBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SCC#CC#CCSC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


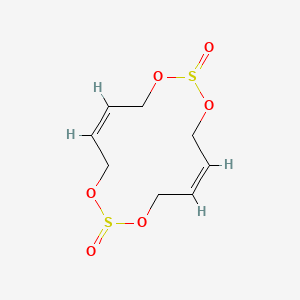
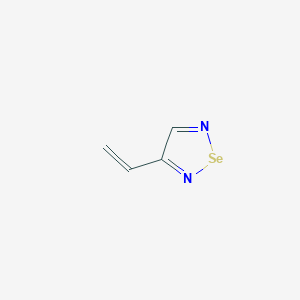
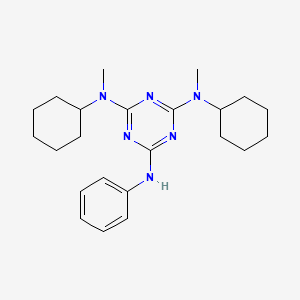
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
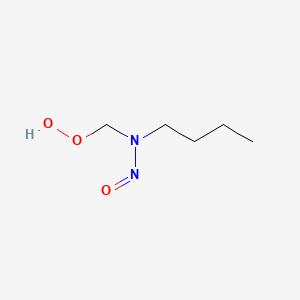
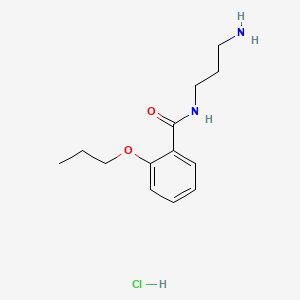
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
